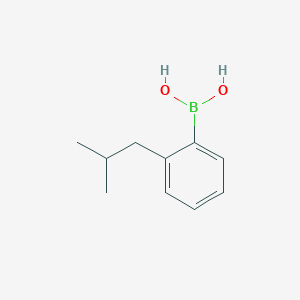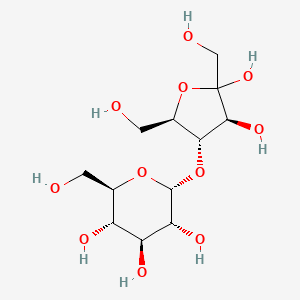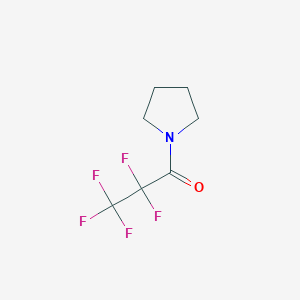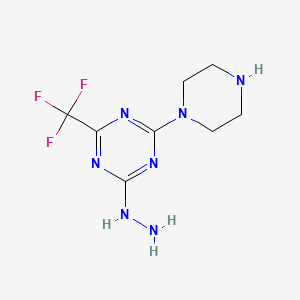
3,4,6-Trihydroxycinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6-Trihydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Hydroxycinnamic acids are commonly found in various plants and are integral to plant metabolism and defense mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trihydroxycinnamic acid typically involves the hydroxylation of cinnamic acid derivatives. One common method is the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of cinnamic acid to produce hydroxycinnamic acids . Another approach involves the use of chemical reagents such as boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes utilizing microbial fermentation. For instance, engineered strains of Pseudomonas aeruginosa have been used to produce hydroxycinnamic acids through the bioconversion of simple phenolic compounds . This method is environmentally friendly and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,6-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted hydroxycinnamic acids, quinones, and reduced alcohol derivatives.
Aplicaciones Científicas De Investigación
3,4,6-Trihydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of cosmetics and skincare products for its antioxidant benefits.
Mecanismo De Acción
The mechanism of action of 3,4,6-Trihydroxycinnamic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the aromatic ring can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparación Con Compuestos Similares
3,4,6-Trihydroxycinnamic acid can be compared with other hydroxycinnamic acids such as:
Caffeic Acid (3,4-Dihydroxycinnamic Acid): Known for its potent antioxidant activity.
Ferulic Acid (4-Hydroxy-3-methoxycinnamic Acid): Exhibits strong anti-inflammatory and UV-protective properties.
p-Coumaric Acid (4-Hydroxycinnamic Acid): Used in the synthesis of various phenolic compounds.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other hydroxycinnamic acids .
Propiedades
Número CAS |
56437-15-1 |
|---|---|
Fórmula molecular |
C9H8O5 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
3-(2,4,5-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O5/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4,10-12H,(H,13,14) |
Clave InChI |
GUOJZFSYQUIYCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
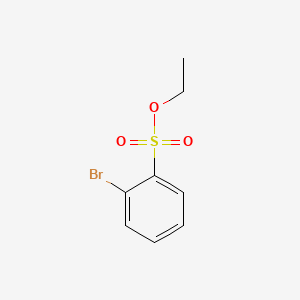

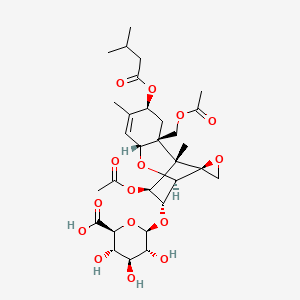
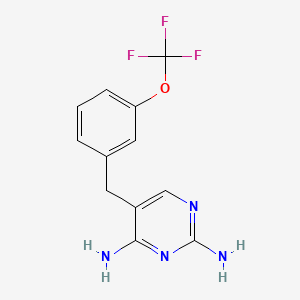
![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


